molecular formula C13H13NO4 B13049359 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde

3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde

Cat. No.: B13049359
M. Wt: 247.25 g/mol
InChI Key: NMXWXXLDBNLKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde is a complex organic compound with a unique structure that includes hydroxy, methoxy, and carbaldehyde functional groups. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the methylation of isoquinoline derivatives, followed by hydroxylation and methoxylation to introduce the hydroxy and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can yield alcohols .

Scientific Research Applications

3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The carbaldehyde group can also participate in chemical reactions that modulate its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline-4-carbaldehyde is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

6,7-dimethoxy-1-methyl-3-oxo-2H-isoquinoline-4-carbaldehyde

InChI

InChI=1S/C13H13NO4/c1-7-8-4-11(17-2)12(18-3)5-9(8)10(6-15)13(16)14-7/h4-6H,1-3H3,(H,14,16)

InChI Key

NMXWXXLDBNLKEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=C(C(=O)N1)C=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.